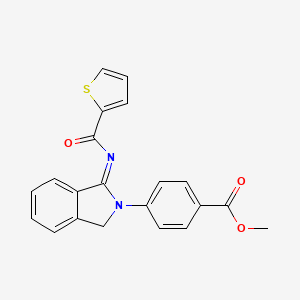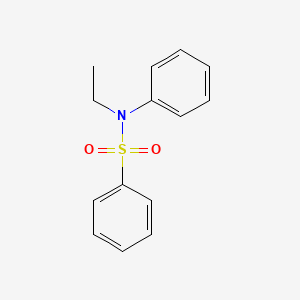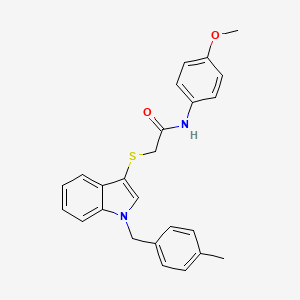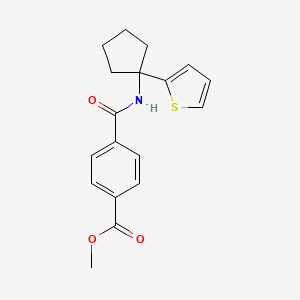![molecular formula C16H24N6O2 B2387920 2,6-Dimethyl-4-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholin CAS No. 897758-47-3](/img/structure/B2387920.png)
2,6-Dimethyl-4-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine is a useful research compound. Its molecular formula is C16H24N6O2 and its molecular weight is 332.408. The purity is usually 95%.
BenchChem offers high-quality 2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Protodeboronierung: Forscher haben diese Verbindung bei der Protodeboronierung von Pinacolboronsäureestern eingesetzt. So wurde sie beispielsweise in der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B verwendet .
- Antioxidative Eigenschaften: Untersuchungen deuten darauf hin, dass 2,6-Dimethyl-4-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholin die Anti-Stress-Antwort des Körpers, insbesondere gegen oxidativen Stress, verbessert. Es kann die Fellqualität verbessern, zu glänzendem und glattem Fell beitragen und den Handelswert von Nutztieren steigern .
Katalyse und Organische Synthese
Biologische und Pharmakologische Studien
Wirkmechanismus
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks) which play a crucial role in cell cycle regulation .
Mode of Action
Related compounds have been found to inhibit cdk2, a protein kinase that is a target for cancer treatment . This inhibition could potentially halt the cell cycle, preventing the proliferation of cancer cells.
Biochemical Pathways
Compounds that inhibit cdks can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, which are downstream effects of CDK inhibition.
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that the compound could potentially induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-11-9-22(10-12(2)24-11)16-18-14-13(8-17-20(14)3)15(19-16)21-4-6-23-7-5-21/h8,11-12H,4-7,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYOSIVCECGLOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2387841.png)
![Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2387844.png)

![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)
![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)






